3-(2-Propenyl)benzoic acid 3-(2-Propenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1077-07-2
VCID: VC21009104
InChI: InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12)
SMILES: C=CCC1=CC(=CC=C1)C(=O)O
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

3-(2-Propenyl)benzoic acid

CAS No.: 1077-07-2

Cat. No.: VC21009104

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Propenyl)benzoic acid - 1077-07-2

Specification

CAS No. 1077-07-2
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 3-prop-2-enylbenzoic acid
Standard InChI InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12)
Standard InChI Key NJACFYHMOFEZDU-UHFFFAOYSA-N
SMILES C=CCC1=CC(=CC=C1)C(=O)O
Canonical SMILES C=CCC1=CC(=CC=C1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-(2-Propenyl)benzoic acid consists of a benzene ring with a carboxylic acid group (–COOH) at position 1 and a propenyl (–CH₂–CH=CH₂) substituent at position 3. The conjugated system formed by the aromatic ring and the allyl group contributes to its reactivity in electrophilic substitution and addition reactions. Spectroscopic data, including NMR and IR, confirm the planar geometry of the benzene ring and the sp² hybridization of the propenyl double bond .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol
CAS Registry Number1077-07-2
Melting PointNot reported (decomposes)
Boiling Point465.23°C (estimated)
SolubilityLow in water; soluble in DMF

Synthetic Methodologies

Direct Alkylation of Benzoic Acid Derivatives

A common route involves Friedel-Crafts alkylation, where benzoic acid reacts with allyl bromide in the presence of Lewis acids like AlCl₃. This method yields moderate regioselectivity due to the directing effects of the –COOH group.

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYield (%)Reference
Friedel-Crafts AlkylationAlCl₃, allyl bromide, 80°C45–50
Metal-Mediated CouplingPd(OAc)₂, DMF, 100°C60–65

Industrial and Pharmaceutical Applications

Flavor and Fragrance Industry

The methyl ester derivative, methyl 2-propenyl benzoate, is widely used as a flavoring agent due to its sweet, fruity aroma. While the free acid itself is less volatile, esterification enhances its utility in perfumery and food additives.

Mechanistic Insights and Reactivity

Electrophilic Substitution

The electron-withdrawing –COOH group directs incoming electrophiles to the meta and para positions. Halogenation experiments reveal preferential bromination at the 5-position of the benzene ring, adjacent to the propenyl substituent .

Thermal Stability and Decomposition

Thermogravimetric analysis indicates decomposition above 200°C, releasing CO₂ and forming allylbenzene derivatives. This behavior necessitates careful handling in high-temperature applications.

Emerging Research Directions

Polymer Chemistry

The propenyl group’s unsaturated bond enables radical polymerization or thiol-ene click chemistry. Copolymers incorporating 3-(2-Propenyl)benzoic acid exhibit enhanced thermal stability, with potential uses in coatings and adhesives .

Catalysis

Palladium-catalyzed cross-coupling reactions exploit the allylic C–H bonds for forming carbon–heteroatom bonds. Recent work demonstrates Suzuki-Miyaura couplings with aryl boronic acids, yielding biaryl derivatives .

Challenges and Future Prospects

Despite its promise, challenges persist in optimizing synthetic yields and exploring biological activity. Future studies should prioritize:

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

  • Structure-Activity Relationships: Systematic evaluation of antimicrobial and anticancer properties, building on analogs like 3-(2-methylpropenyl)benzoic acid .

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